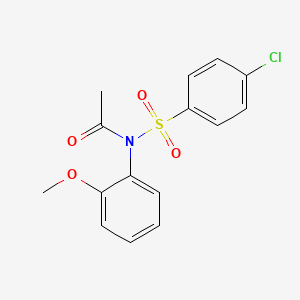
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the class of sulfonamides and acetamides. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure consists of a sulfonyl group attached to a 4-chlorophenyl ring and an acetamide group attached to a 2-methoxyphenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl or acetamide groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various sulfonamide or acetamide derivatives .
Aplicaciones Científicas De Investigación
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting its antimicrobial and anticancer effects . The compound can also bind to other molecular targets, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-methoxyphenyl)sulfonyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorine atom enhances its antimicrobial and anticancer properties compared to similar compounds .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11(18)17(14-5-3-4-6-15(14)21-2)22(19,20)13-9-7-12(16)8-10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRIMYCOOJWQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)
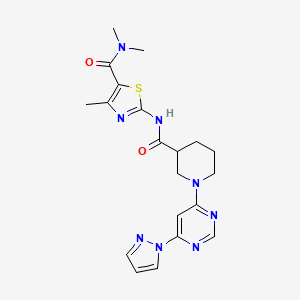

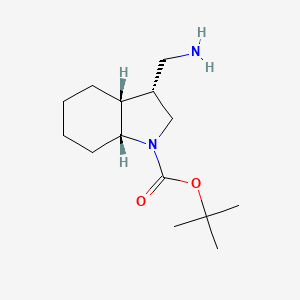
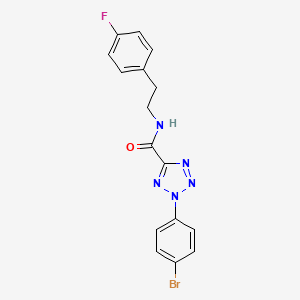
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2851371.png)
![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)
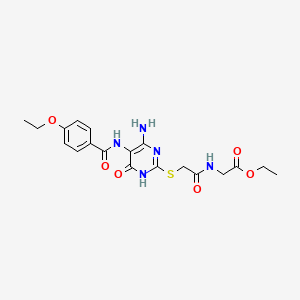
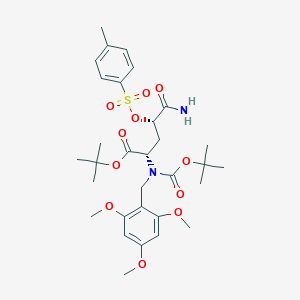
![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)
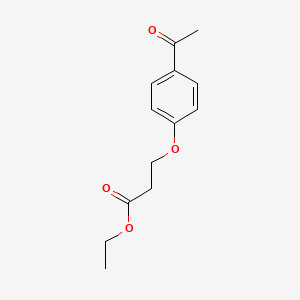
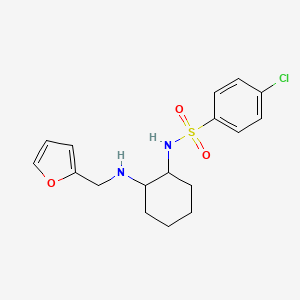
![2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid](/img/structure/B2851383.png)
![(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2851384.png)
